

An In-depth Technical Guide on Isododecenylsuccinic Acid, Compound with Triethanolamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isododecenylsuccinic acid, compound with triethanolamine, is a salt formed from the reaction of isododecenylsuccinic acid and triethanolamine. This compound belongs to the class of alkenyl succinic acid derivatives, which have applications in various industrial and pharmaceutical fields. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, general solubility characteristics, and the known signaling pathways of its constituent succinate moiety. Due to the limited availability of specific quantitative data in the public domain, this guide also presents generalized experimental protocols for its synthesis and solubility determination based on standard methodologies for similar surfactant-like molecules.

Introduction

Isododecenylsuccinic acid, compound with triethanolamine, is an amphiphilic molecule possessing a long hydrophobic alkyl chain (isododecenyl) and a hydrophilic head group derived from the salt of a carboxylic acid and an alkanolamine. This structure suggests potential surfactant properties, making it of interest for applications in formulation science, including as an emulsifier, dispersant, or solubilizing agent in drug delivery systems. The



succinate component of the molecule is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various physiological and pathological processes.

Synthesis and Chemical Properties

The synthesis of isododecenylsuccinic acid, compound with triethanolamine, is typically a two-step process. The first step involves the "ene" reaction between an isododecene and maleic anhydride to form isododecenylsuccinic anhydride.[1][2] The second step is the reaction of the anhydride with triethanolamine to form the final salt.

General Chemical Properties:

Property	Value	Reference
Molecular Formula	C22H43NO7	[3]
Appearance	Likely a viscous liquid or waxy solid	General knowledge of similar compounds
CAS Number	64396-12-9	[3]

Solubility Profile

Quantitative solubility data for isododecenylsuccinic acid, compound with triethanolamine, in various organic and inorganic solvents is not readily available in published literature. However, based on the chemical structure and data for analogous compounds, such as triethanolamine dodecylbenzenesulfonate, a general solubility profile can be inferred.[4] These types of amine salts of long-chain carboxylic acids are generally considered to be water-soluble, forming micelles at concentrations above the critical micelle concentration (CMC). Their solubility in organic solvents would be expected to vary depending on the polarity of the solvent.

Table 1: Postulated Solubility of Isododecenylsuccinic Acid, Compound with Triethanolamine



Solvent	Expected Solubility	Rationale
Water	Soluble	The ionic salt headgroup is hydrophilic.
Ethanol	Soluble	Ethanol is a polar protic solvent capable of hydrogen bonding.
Acetone	Moderately Soluble	Acetone is a polar aprotic solvent.
Toluene	Sparingly Soluble to Insoluble	Toluene is a nonpolar solvent.

Experimental Protocols Synthesis of Isododecenylsucci

Synthesis of Isododecenylsuccinic Acid, Compound with Triethanolamine (General Protocol)

This protocol is a generalized procedure based on the known reactions of alkenyl succinic anhydrides with amines.[1][2][5]

Step 1: Synthesis of Isododecenylsuccinic Anhydride

- In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine isododecene and maleic anhydride. An excess of the alkene is often used.
- Heat the mixture to a high temperature (typically >200°C) under an inert atmosphere (e.g., nitrogen) for several hours.[1]
- Monitor the reaction progress by techniques such as infrared spectroscopy (disappearance
 of the C=O stretch of maleic anhydride) or titration.
- After the reaction is complete, remove the excess isododecene by vacuum distillation.

Step 2: Formation of the Triethanolamine Salt

 Dissolve the synthesized isododecenylsuccinic anhydride in a suitable solvent, such as ethanol.



- Slowly add a stoichiometric amount of triethanolamine to the solution while stirring.
- The reaction is typically exothermic. Maintain the temperature within a controlled range.
- Continue stirring for a sufficient period to ensure complete reaction.
- The solvent can be removed under reduced pressure to yield the final product.

Determination of Solubility (General Protocol)

This protocol is based on standard methods for determining the solubility of surfactants, such as those outlined in ASTM D2024 for cloud point determination of nonionic surfactants, which can be adapted.[6]

- Preparation of Stock Solutions: Prepare a series of solutions of isododecenylsuccinic acid, compound with triethanolamine, in the desired solvent (e.g., water, ethanol) at various concentrations.
- Equilibration: Agitate the solutions at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Observation/Analysis:
 - Visual Method: Visually inspect the solutions for any signs of undissolved solute (turbidity or precipitate). The highest concentration that results in a clear solution is the approximate solubility.
 - Instrumental Method: For more precise measurements, centrifuge the equilibrated solutions to pellet any undissolved material. Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with a suitable detector or titration.
- Data Reporting: Report the solubility as grams of solute per 100 mL of solvent (g/100 mL) or moles per liter (mol/L) at the specified temperature.

Signaling Pathways of Succinate

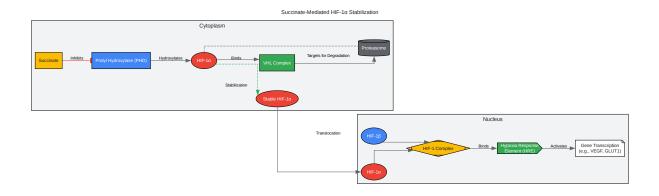


Succinate, a key component of the title compound, is an important signaling molecule that can exert its effects both intracellularly and extracellularly.

Intracellular Signaling: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF- 1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] An accumulation of succinate, for example, due to mitochondrial dysfunction, can inhibit the activity of PHDs. This inhibition prevents the hydroxylation of HIF- 1α , leading to its stabilization and accumulation. Stabilized HIF- 1α then translocates to the nucleus, where it dimerizes with HIF- 1β and activates the transcription of various genes involved in processes such as angiogenesis, glycolysis, and cell survival.[9][10]





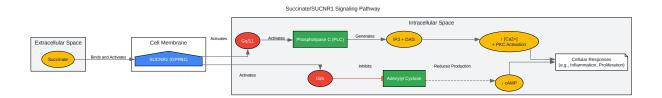
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Caption: Succinate-Mediated HIF-1α Stabilization Pathway.

Extracellular Signaling: SUCNR1 Activation

Extracellular succinate can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[11][12] The activation of SUCNR1 by succinate can trigger various downstream signaling cascades, depending on the G protein to which it is coupled (e.g., Gq/11 or Gi/o). This can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Another potential pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events can influence a range of cellular processes, including inflammation, blood pressure regulation, and cell proliferation.[13][14]





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Caption: Succinate/SUCNR1 Signaling Pathway.

Conclusion

Isododecenylsuccinic acid, compound with triethanolamine, is a molecule with potential applications in various scientific and industrial domains, particularly where surfactant properties are desired. While specific quantitative data on its solubility are scarce in the public domain, its chemical nature suggests solubility in water and polar organic solvents. The succinate moiety of this compound is a known signaling molecule that can modulate cellular processes through the HIF-1 α and SUCNR1 pathways. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in fields such as drug development and materials science.

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